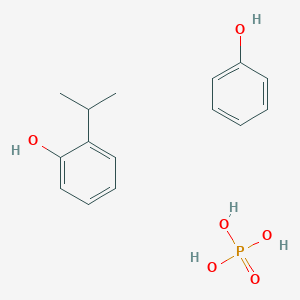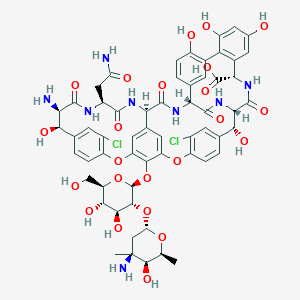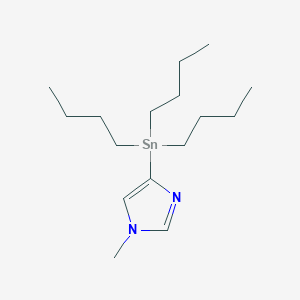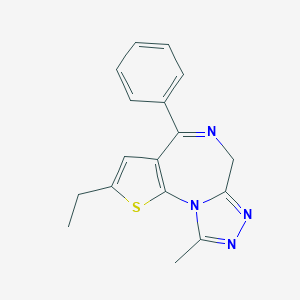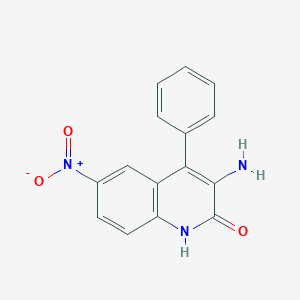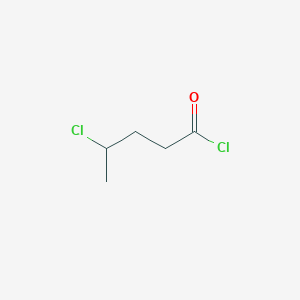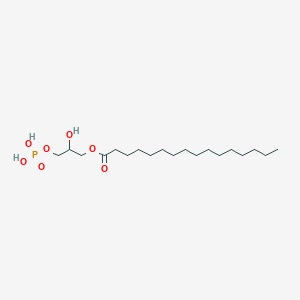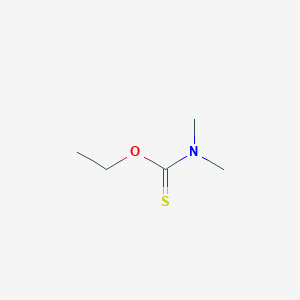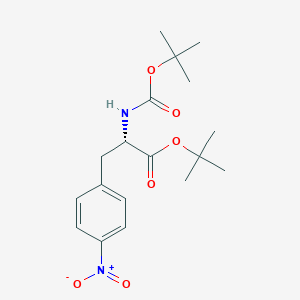
N-Boc-4-nitro-L-phenylalanine-T-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-4-nitro-L-phenylalanine-T-butyl ester: is a chemical compound with the molecular formula C18H26N2O6 and a molecular weight of 366.41 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitro group on the phenyl ring, which makes it a valuable intermediate in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-nitro-L-phenylalanine-T-butyl ester typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a Boc group, followed by esterification with tert-butyl alcohol. The reaction is usually carried out under basic conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like sodium hydroxide . The process involves stirring the reactants in a suitable solvent, such as tetrahydrofuran (THF), at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and reaction time, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-4-nitro-L-phenylalanine-T-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed:
Reduction: 4-amino-L-phenylalanine t-Butyl Ester.
Substitution: 4-nitro-L-phenylalanine.
Aplicaciones Científicas De Investigación
N-Boc-4-nitro-L-phenylalanine-T-butyl ester has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-Boc-4-nitro-L-phenylalanine-T-butyl ester involves the selective protection and deprotection of functional groups during chemical synthesis. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis of complex molecules . The nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions .
Comparación Con Compuestos Similares
N-Boc-4-iodo-L-phenylalanine: Similar structure with an iodine atom instead of a nitro group.
L-Phenylalanine tert-butyl ester: Lacks the Boc protecting group and nitro group.
4-Nitro-L-phenylalanine: Lacks the Boc protecting group and tert-butyl ester group.
Uniqueness: N-Boc-4-nitro-L-phenylalanine-T-butyl ester is unique due to the presence of both the Boc protecting group and the nitro group, which provide versatility in chemical synthesis. The compound’s ability to undergo selective deprotection and reduction reactions makes it a valuable intermediate in the synthesis of complex molecules .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-17(2,3)25-15(21)14(19-16(22)26-18(4,5)6)11-12-7-9-13(10-8-12)20(23)24/h7-10,14H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIPFNPETNNJDS-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
